molecular formula C12H13ClN4O3S B6779079 N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-methyltriazole-4-sulfonamide

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-methyltriazole-4-sulfonamide

Cat. No.: B6779079
M. Wt: 328.78 g/mol
InChI Key: FZIBHKFAIXHLNJ-UHFFFAOYSA-N
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Description

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-methyltriazole-4-sulfonamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-methyltriazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O3S/c1-17-11(7-14-16-17)21(18,19)15-6-9-5-10(13)4-8-2-3-20-12(8)9/h4-5,7,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIBHKFAIXHLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=O)(=O)NCC2=CC(=CC3=C2OCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-methyltriazole-4-sulfonamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzofuran ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction involving azides and alkynes.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the triazole derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-methyltriazole-4-sulfonamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-methyltriazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-methyltriazole-4-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.

    Triazole Derivatives: Compounds with triazole rings but different attached groups.

    Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic rings.

Uniqueness

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-methyltriazole-4-sulfonamide is unique due to its combination of a benzofuran ring, a triazole ring, and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

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